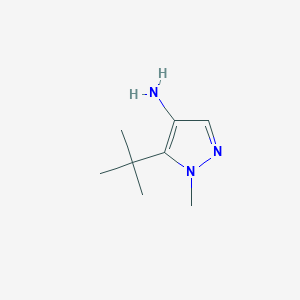
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a one-pot two-step synthesis starting from 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction sequence, forming an N-(5-pyrazolyl)imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of solvent-free condensation and reductive amination, as used in laboratory synthesis, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reductive amination is a common reaction, where the compound reacts with aldehydes or ketones in the presence of reducing agents.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrazole oxides.
Reduction: N-(5-pyrazolyl)imine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical ingredients.
Organic Synthesis: The compound is used in the preparation of heterocyclic scaffolds and fused heterocycles.
Material Science: Pyrazole derivatives are explored for their potential use in the development of functional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets through its amino and pyrazole groups. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-tert-butyl-1H-pyrazole
- 1-Methyl-5-amino-1H-pyrazole
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-tert-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(9)5-10-11(7)4/h5H,9H2,1-4H3 |
InChI Key |
ZLAXNUWXUZOQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


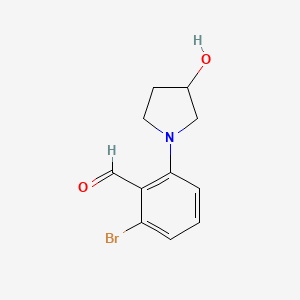
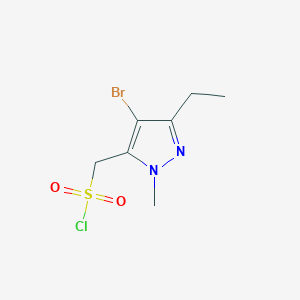
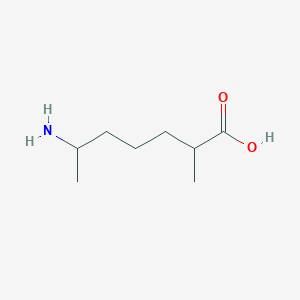


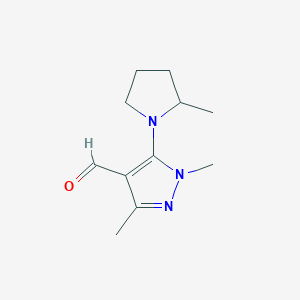
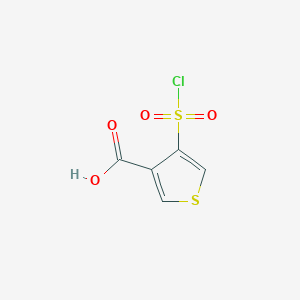
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B15254346.png)
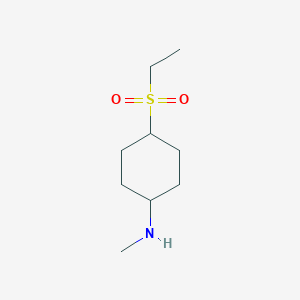

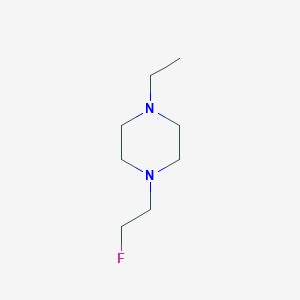
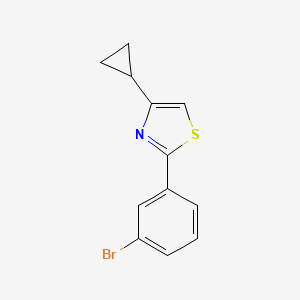
![2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
![5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254377.png)
